molecular formula C21H16N4O2 B12632924 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide

4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide

Cat. No.: B12632924
M. Wt: 356.4 g/mol
InChI Key: WLYCEQDZYFAXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide is a complex organic compound that belongs to the class of 1,8-naphthyridinesThe structure of this compound includes a naphthyridine core, which is known for its diverse biological activities and photochemical properties .

Chemical Reactions Analysis

Types of Reactions: 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of 1,8-naphthyridines include selenium dioxide for oxidation, methanolic potassium hydroxide for substitution, and various metal catalysts for cyclization reactions . The reaction conditions often involve mild temperatures and environmentally friendly solvents to ensure high yields and minimal by-products.

Major Products Formed: The major products formed from the reactions of this compound include various substituted naphthyridines with enhanced biological and photochemical properties .

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide

InChI

InChI=1S/C21H16N4O2/c26-19-11-10-17-18(12-13-22-20(17)25-19)23-16-8-6-14(7-9-16)21(27)24-15-4-2-1-3-5-15/h1-13H,(H,24,27)(H2,22,23,25,26)

InChI Key

WLYCEQDZYFAXOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C4C=CC(=O)NC4=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.